2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenoxy group and an ethoxyquinolinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenating agent to form the corresponding phenoxy intermediate.
Quinoline Derivative Synthesis: The quinoline derivative is synthesized by reacting 8-ethoxyquinoline with suitable reagents under controlled conditions.
Coupling Reaction: The phenoxy intermediate is then coupled with the quinoline derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Agrochemicals: Explored for its potential use as a pesticide or herbicide.
Materials Science: Studied for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-6-yl)acetamide: Similar structure with a different position of the ethoxy group on the quinoline ring.
Uniqueness
Structural Features: The presence of both chloro-methylphenoxy and ethoxyquinolinyl groups in the same molecule.
Unique combination of functional groups may lead to distinct biological and chemical properties.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-18-9-8-17(15-5-4-10-22-20(15)18)23-19(24)12-26-14-6-7-16(21)13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,24) |
InChI Key |
WNOAWHCLPQRAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C=C3)Cl)C)C=CC=N2 |
Origin of Product |
United States |
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